Stereochemical Differentiation: Enantiopure Forms Enable Asymmetric Synthesis Not Possible with Achiral Analogs
1-(4-Bromothiophen-2-yl)ethan-1-amine is available in three distinct stereochemical forms—racemic mixture (CAS 870849-81-3), (R)-enantiomer (CAS 1212816-88-0), and (S)-enantiomer (CAS 1213382-91-2)—each with independent CAS registry numbers and commercial availability . In contrast, the structurally analogous 2-(4-bromothiophen-2-yl)ethanamine (CAS 28783-37-1) lacks the alpha-methyl stereocenter and is available exclusively as an achiral molecule . This stereochemical distinction directly enables the use of enantiopure 1-(4-bromothiophen-2-yl)ethan-1-amine in asymmetric synthesis workflows where stereochemical integrity must be established prior to further derivatization .
| Evidence Dimension | Stereochemical availability |
|---|---|
| Target Compound Data | Racemic (CAS 870849-81-3), (R)-enantiomer (CAS 1212816-88-0), (S)-enantiomer (CAS 1213382-91-2) |
| Comparator Or Baseline | 2-(4-Bromothiophen-2-yl)ethanamine: Achiral only (CAS 28783-37-1) |
| Quantified Difference | 3 stereochemical forms versus 1 achiral form |
| Conditions | Commercial catalog availability analysis |
Why This Matters
Procurement of the appropriate stereochemical form is mandatory for asymmetric synthesis applications; achiral analogs cannot substitute.
